N1-ethyl-N1-methylbenzene-1,2-diamine N1-ethyl-N1-methylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 28458-64-2
VCID: VC2985788
InChI: InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3
SMILES: CCN(C)C1=CC=CC=C1N
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol

N1-ethyl-N1-methylbenzene-1,2-diamine

CAS No.: 28458-64-2

Cat. No.: VC2985788

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

N1-ethyl-N1-methylbenzene-1,2-diamine - 28458-64-2

Specification

CAS No. 28458-64-2
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
IUPAC Name 2-N-ethyl-2-N-methylbenzene-1,2-diamine
Standard InChI InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3
Standard InChI Key KWMGUQRDALNQKN-UHFFFAOYSA-N
SMILES CCN(C)C1=CC=CC=C1N
Canonical SMILES CCN(C)C1=CC=CC=C1N

Introduction

Basic Identification and Structure

N1-ethyl-N1-methylbenzene-1,2-diamine is an aromatic diamine with a distinct substitution pattern. The compound features a benzene ring with two adjacent amino groups, where one nitrogen atom is substituted with both ethyl and methyl groups, while the other remains unsubstituted. This asymmetric substitution creates differential reactivity within the molecule, contributing to its value in organic synthesis and other applications.

The compound is identified by several parameters that distinguish it from related structures:

ParameterValue
CAS Number28458-64-2
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
IUPAC NameN1-ethyl-N1-methyl-1,2-benzenediamine
InChIInChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3
InChIKeyKWMGUQRDALNQKN-UHFFFAOYSA-N
SMILESCCN(C)C1=CC=CC=C1N

The structural features of N1-ethyl-N1-methylbenzene-1,2-diamine include a tertiary amino group (-N(CH3)(C2H5)) adjacent to a primary amino group (-NH2) on a benzene ring. This arrangement creates a molecule with differentiated nitrogen atoms, the tertiary amine being less nucleophilic than the primary amine due to steric hindrance and electronic effects .

Physical and Chemical Properties

Physical Properties

The physical properties of N1-ethyl-N1-methylbenzene-1,2-diamine are characteristic of substituted aromatic amines. Based on available data, the compound exists as a solid or semi-solid at standard conditions. Although comprehensive physical data is limited in the literature, several key properties can be determined:

PropertyValue
Physical FormSolid or semi-solid
AppearanceNot specified in available sources
Purity (Commercial)95-97%
Storage RequirementsDark place, inert atmosphere, room temperature

The compound's moderate molecular weight (150.22 g/mol) suggests properties intermediate between volatile and non-volatile amines. As an aromatic amine with both hydrophilic (amino groups) and hydrophobic (benzene ring, alkyl substituents) portions, it likely exhibits moderate solubility in polar organic solvents while having limited water solubility .

Chemical Reactivity

N1-ethyl-N1-methylbenzene-1,2-diamine demonstrates several distinctive chemical properties and reactivity patterns:

  • Nucleophilicity: The primary amino group (-NH2) acts as a nucleophile in various reactions including substitutions, additions, and condensations. The tertiary amino group has reduced nucleophilicity due to steric hindrance.

  • Basicity: Both amino groups confer basic properties to the molecule, with the primary amine being more basic than the tertiary amine due to less steric hindrance.

  • Oxidation: The compound can undergo oxidation reactions, particularly at the primary amino group, potentially forming corresponding quinones or nitroso compounds.

  • Substitution: The compound participates in electrophilic aromatic substitution reactions, with the amino groups directing incoming substituents primarily to ortho and para positions.

  • Condensation: The primary amino group readily participates in condensation reactions with carbonyl compounds, forming imines or more complex heterocyclic structures.

The reactivity of N1-ethyl-N1-methylbenzene-1,2-diamine stems from its ability to function as a nucleophile, particularly through the primary amino group. This reactivity enables its participation in various chemical transformations, making it valuable in organic synthesis.

Synthesis Methods

Laboratory Synthesis

The synthesis of N1-ethyl-N1-methylbenzene-1,2-diamine can be accomplished through several laboratory methods, with selective alkylation of benzene-1,2-diamine (o-phenylenediamine) being the most common approach. This process typically involves sequential alkylation steps:

  • Sequential Alkylation: Benzene-1,2-diamine is first deprotonated using a strong base such as sodium hydride or potassium carbonate. This is followed by selective alkylation with methyl halide and then ethyl halide, or vice versa, producing the desired N1-substituted product.

  • One-pot Synthesis: A one-pot approach may involve the reaction of benzene-1,2-diamine with appropriate alkylating agents in the presence of a base, with controlled stoichiometry to minimize over-alkylation.

  • Reductive Alkylation: Alternative methods include reductive alkylation of one amino group using aldehydes or ketones (formaldehyde for methyl, acetaldehyde for ethyl) in the presence of reducing agents like sodium cyanoborohydride.

Controlling the selectivity is crucial to achieve mono-alkylation at one nitrogen atom rather than producing a mixture of di-, tri-, or tetra-alkylated products.

Industrial Production

For industrial-scale production, more efficient and economical methods are employed:

  • Continuous Flow Processes: These processes offer advantages over batch methods, including better heat transfer, improved mixing, and more precise control over reaction parameters.

  • Optimized Conditions: The reaction is typically conducted within a temperature range of 50-150°C under controlled pressure conditions to maximize yield and minimize side product formation.

  • Catalytic Methods: Various catalysts may be employed to improve reaction efficiency and selectivity, potentially including transition metal catalysts or solid acid/base catalysts.

The industrial synthesis generally aims to achieve high yields and purity while minimizing waste and energy consumption through optimized reaction conditions and purification processes.

Applications and Uses

Organic Synthesis

N1-ethyl-N1-methylbenzene-1,2-diamine serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds. Its applications include:

  • Benzimidazole Synthesis: The compound can react with carboxylic acids, aldehydes, or their derivatives to form substituted benzimidazoles, which are important scaffold structures in pharmaceutical chemistry.

  • Pharmaceutical Intermediates: The compound is utilized in the synthesis of pharmaceutical intermediates, potentially including compounds related to angiotensin II receptor antagonists like telmisartan.

  • Specialty Chemicals: Its unique substitution pattern makes it valuable in the production of specialty chemicals with specific functional properties.

The differential reactivity between the primary and tertiary amino groups allows for selective transformations, enabling the construction of structurally diverse compounds.

Research Applications

In research settings, N1-ethyl-N1-methylbenzene-1,2-diamine finds applications in:

  • Structure-Activity Relationship Studies: The compound serves as a model substrate for investigating how amine substitution affects chemical reactivity and biological activity.

  • Methodology Development: It can be used as a test substrate for developing new synthetic methods, particularly those involving selective functionalization of amino groups.

  • Materials Science: The compound may contribute to the development of materials with specific electronic or optical properties, particularly those based on benzimidazole or related heterocyclic structures.

ParameterClassification
GHS PictogramsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302-H315-H318-H335
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501

These classifications indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Comparison with Related Compounds

N1-ethyl-N1-methylbenzene-1,2-diamine belongs to a family of substituted benzene-1,2-diamines. Comparing it with related structures provides insights into how substitution patterns influence properties and applications:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
N1-ethyl-N1-methylbenzene-1,2-diamine28458-64-2C9H14N2150.22Ethyl and methyl groups on one N atom
N1-Methylbenzene-1,2-diamine4760-34-3C7H10N2122.17Only methyl group on one N atom
N1-ethyl-5-methylbenzene-1,2-diamine742054-04-2C9H14N2150.22Ethyl group on one N, methyl group on benzene ring
Benzene-1,2-diamine (o-phenylenediamine)Not in resultsC6H8N2108.14Unsubstituted diamine

While N1-ethyl-N1-methylbenzene-1,2-diamine and N1-ethyl-5-methylbenzene-1,2-diamine share the same molecular formula and weight, their substitution patterns differ significantly. The former has both alkyl groups on one nitrogen atom, while the latter has an ethyl group on nitrogen and a methyl group on the benzene ring. This structural difference affects their reactivity profiles and potential applications .

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